molecular formula C9H6BrF3O B1454119 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone CAS No. 1197231-94-9

1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone

Cat. No. B1454119
CAS RN: 1197231-94-9
M. Wt: 267.04 g/mol
InChI Key: FBMIDZPWGMPHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone is a chemical compound with the molecular formula C9H6BrF3O . It has a molecular weight of 267.05 . The compound is typically stored in a dark place, sealed in dry, at room temperature .


Molecular Structure Analysis

The InChI code for 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone is 1S/C9H6BrF3O/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone is a solid at room temperature . Additional physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Synthesis and Biological Activities

  • Anxiolytic Activity Research : The compound has been utilized in the synthesis of derivatives with anxiolytic activity. A study described the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, employing a basic-activated cyclization reaction, which included derivatives with substituted benzaldehydes such as 4-bromo-, highlighting its role in creating molecules with potential anxiolytic properties (Liszkiewicz et al., 2006).

  • Pharmacological Activities : Another research effort synthesized trifluoromethyl-containing imidazo[1,2-a]benzimidazoles by reacting with 2-bromo-1-[(4-trifluoromethyl)phenyl]ethanone, exploring their analgesic, antiplatelet, and other pharmacological activities (Zhukovskaya et al., 2018).

  • Anticancer and Antimicrobial Potentials : The interaction of the compound with various substrates has been shown to produce derivatives with potential anticancer and antimicrobial effects. For instance, the synthesis of novel thiazole and thiophene derivatives containing the tosyl moiety from 2-bromo-1-[4-tosyl amino) phenyl]ethanone revealed compounds with anticancer activity against liver and breast cancer (Hessien et al., 2009).

Material Science Applications

  • Electrophilic Trifluoromethylthiolation Reagents : In material science, a derivative, 2‐Diazo‐1‐phenyl‐2‐((trifluoromethyl)sulfonyl)ethan‐1‐one, has been redisclosed as an effective electrophilic trifluoromethylthiolation reagent under copper catalysis, highlighting its utility in synthesizing trifluoromethylthio compounds (Huang et al., 2016).

  • Biocatalytic Applications : The compound's derivatives have also been used in biocatalytic processes, such as the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol, a pharmaceutical intermediate, using recombinant Escherichia coli cells with excellent enantioselectivity (Chen et al., 2019).

  • Deoxytrifluoromethylation : Furthermore, the development of new bench-stable trifluoromethylation reagents based on the structure of phenyl bromodifluoroacetate, derived from similar compounds, streamlines access to trifluoromethylated biologically active molecules, showing its importance in medicinal chemistry (de Azambuja et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, and rinsing mouth .

properties

IUPAC Name

1-[4-bromo-2-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMIDZPWGMPHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone

CAS RN

1197231-94-9
Record name 1-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.